N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
This compound belongs to the thiophene-2-carboxamide class, characterized by a sulfur-containing heterocyclic core. Key structural features include:
- 3-[Methyl(4-methylphenyl)sulfamoyl] group: Introduces steric bulk and modulates electronic properties via the sulfonamide moiety.
- 3-Chloro-4-methoxyphenyl amide substituent: Combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, influencing solubility and binding affinity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-13-4-7-15(8-5-13)23(2)29(25,26)18-10-11-28-19(18)20(24)22-14-6-9-17(27-3)16(21)12-14/h4-12H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBJTXANHMYMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C17H19ClN2O4S
- Molecular Weight : 382.86 g/mol
- CAS Number : 847242-02-8
The compound features a thiophene ring, which is known for its pharmacological properties, and substituents that enhance its biological activity.
Antitumor Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in various cancer models.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| CFI-400945 | 0.01 | Colon Cancer |
| Compound 82a | 0.4 | Multiple Myeloma |
| Compound 83 | 0.64 | Multiple Myeloma |
These findings suggest that the compound may act as a potent inhibitor of tumor proliferation via mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action for this compound includes:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that similar compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at various checkpoints, preventing further division of cancer cells.
Case Studies
A notable case study involved the testing of a closely related compound in a xenograft mouse model, where it demonstrated nearly complete inhibition of tumor growth at a dosage of 10 mg/kg/day. This highlights the potential therapeutic application of the compound in oncology.
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence that this compound exhibits antimicrobial activity. A comparative study showed that certain thiophene derivatives have significant effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be further explored as a potential antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Property Comparisons
Key Differences and Implications
Benzamide-triazine hybrids () exhibit higher thermal stability (melting points >250°C) due to extended conjugation, whereas thiophene-based analogs may prioritize synthetic accessibility .
Sulfamoyl Substituents :
- The methyl(4-methylphenyl)sulfamoyl group in the target compound introduces moderate steric hindrance, balancing binding affinity and metabolic stability. In contrast, N-methyl-4-methoxybenzenesulfonamido (CAS 1116017-47-0) enhances polarity, possibly improving aqueous solubility .
Amide Substituents :
- The 3-chloro-4-methoxyphenyl group in the target compound combines hydrophobic (Cl) and hydrogen-bonding (OCH₃) moieties, which may enhance target selectivity compared to simpler aryl groups (e.g., 4-chlorophenyl in CAS 1112419-05-2) .
Biological Activity :
- SAG1.5’s benzo[b]thiophene scaffold is critical for Smoothened (SMO) receptor agonism, suggesting that the target compound’s thiophene core could be optimized for similar pathways with modified substituents .
Q & A
Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide?
A common approach involves coupling a thiophene-2-carboxylic acid derivative with the appropriate amine under activating conditions. For example:
- Step 1 : React thiophene-2-carboxylic acid chloride with methyl(4-methylphenyl)sulfamoyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base .
- Step 2 : Introduce the 3-chloro-4-methoxyphenyl group via nucleophilic substitution or amide coupling.
- Step 3 : Purify via recrystallization (e.g., methanol/water) or reverse-phase HPLC .
Key considerations : Use anhydrous conditions, monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to confirm substituent positions and stereochemistry. For example, aromatic protons in the 6.5–8.5 ppm range and sulfonamide NH signals near 10–12 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm, sulfonamide S=O at ~1150–1350 cm) .
- LC-MS/HRMS : Confirm molecular weight and purity (e.g., [M+H] ion) .
Advanced Synthesis and Optimization
Q. How can reaction yields be improved during sulfamoyl group introduction?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions .
- Byproduct management : Include aqueous washes (e.g., 1N HCl, NaHCO) to remove unreacted reagents .
Q. What strategies resolve low crystallinity in final products?
- Solvent screening : Test mixtures like DMSO/HO or ethanol/ethyl acetate for recrystallization .
- Crystallography : Use single-crystal X-ray diffraction with SHELXL for structural refinement. Software like WinGX/ORTEP aids in visualizing packing motifs .
Structural and Mechanistic Analysis
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?
- Purity assessment : Verify via HPLC (≥95% purity) and elemental analysis .
- Dynamic effects : Consider rotational barriers in sulfonamide groups causing signal splitting; use variable-temperature NMR .
- Comparative analysis : Cross-reference with literature data for analogous thiophene sulfonamides .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., charge distribution on the chloro-methoxy phenyl group) .
Biological Evaluation
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Q. How can SAR be systematically explored for this compound?
- Substituent variation : Synthesize analogs with modified sulfamoyl or methoxy groups.
- Data correlation : Plot bioactivity (e.g., MIC, IC) against electronic (Hammett σ) or steric (Taft E) parameters .
Data Interpretation and Troubleshooting
Q. How to address discrepancies between theoretical and experimental mass spectra?
- Isotope patterns : Confirm using software like MassFrontier to rule out chloride or sulfur isotope effects .
- Adduct formation : Check for sodium/potassium adducts ([M+Na], [M+K]) in ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
